Welcome to the BenchChem Online Store!
molecular formula C8H8Cl2 B1614273 1-(Dichloromethyl)-2-methylbenzene CAS No. 60973-59-3

1-(Dichloromethyl)-2-methylbenzene

Cat. No. B1614273
M. Wt: 175.05 g/mol
InChI Key: WPZKRYLMVCPDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04328374

Procedure details

As the process being relatively good in selectivity is known the process of the U.S. Pat. No. 3,597,485. This process comprises oxidizing alkylbenzene in gas phase in the presence of mixed catalyst consisting of tungsten and molybdenum oxides and terephthalaldehyde is obtained in 40-60% yield by passing air containing about 1% of p-xylene over the catalyst heated at 475°-575° C. with the contact set at 0.1-0.2 seconds. In this process, however, difficulty lies in recovery of products since dilute xylene is oxidized. On top of that, sublimation and reduction of effective components of catalyst cause a great lowering of catalyst activity and it is difficult to use it on a commercial basis unless these problems are solved. As the process for the production of aromatic dialdehydes using bishalomethylbenzene as starting material there are known, for instance, a preparative process of being acted upon with urotropin, air oxidation process and process of oxidizing with pyridine-N-oxide, but either of these processes is low in yield, involving use of a great deal of secondary material, and it cannot be said a practical process. Of processes using bischloromethylbenzene as starting material it is those processes involving the using, as the oxidizing agent, of nitric acid that achieved relatively favorable results. The U.S. Pat. No. 2,948,756 or West German Pat. No. 1229061, for instance, is known. The U.S. Pat. No. 2,948,756 comprises oxidizing p-xylene dichloride (viz., α,α'-dichloro-p-xylene) with nitric acid in a concentration of 10-19% at temperatures of 102°-110° C., nitric acid being used in the amount of 2-50 mols per mole of p-xylene dichloride, and terephthalaldehyde is obtained in 30-70% yield. West German Pat. No. 1229061 is an improvement of the U.S. Pat. No. 2948756 and follows procedures of oxidizing halomethylbenzenes with dilute nitric acid in the presence of heavy metal compound catalyst and terephthalaldehyde is obtained in 70-87% yield. As mentioned above, of conventional techniques relatively favorable results are obtained with the process of oxidizing p-xylene dichloride with nitric acid, but even with this process difficulty lies in economically obtaining starting material xylene dichoride. That is, xylene dichloride is usually prepared by the chlorination reaction of xylene, but in that case, it is difficult to selectively synthesize xylene dichloride and products are obtained as mixtures with different chlorination degrees of compounds or isomers. It is relatively easy to separate xylene dichloride from this mixture by distillation, but it entails such drawbacks as to form α,α-dichloroxylene, an isomer of xylene dichloride, as by-product, during the chlorination reaction of xylene, the amount of α,α-dichloroxylene formed as by-product amounting to 0.25-0.35 parts by weight per part by weight of α,α'-dichloroxylene. As mentioned thus far, prior art techniques for the process for the production of aromatic dialdehydes entail various shortcomings.
Name
xylene dichoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
xylene dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
xylene dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-:2].[C:3]1([CH3:10])[C:4]([CH3:9])=[CH:5][CH:6]=[CH:7][CH:8]=1>C1(C)C(C)=CC=CC=1>[Cl:1][CH:10]([Cl:2])[C:3]1[C:4]([CH3:9])=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1.2|

Inputs

Step One
Name
xylene dichoride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].C=1(C(=CC=CC1)C)C
Step Two
Name
xylene dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
xylene dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in economically obtaining
CUSTOM
Type
CUSTOM
Details
are obtained as mixtures with different chlorination degrees of compounds or isomers
CUSTOM
Type
CUSTOM
Details
to separate xylene dichloride from this mixture
DISTILLATION
Type
DISTILLATION
Details
by distillation, but it

Outcomes

Product
Name
Type
product
Smiles
ClC(C=1C(=CC=CC1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.